molecular formula C12H14FN3 B1468461 2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1343128-70-0

2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine

Cat. No.: B1468461
CAS No.: 1343128-70-0
M. Wt: 219.26 g/mol
InChI Key: CFSYGCYUNSEVKQ-UHFFFAOYSA-N
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Description

2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine (CAS 1343128-70-0) is a fluorinated pyrazole derivative of high interest in pharmaceutical and organic synthesis research. With a molecular formula of C12H14FN3 and a molecular weight of 219.26 g/mol, this compound serves as a versatile chemical building block . The structure incorporates a 1,3-disubstituted pyrazole ring, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The ethylamine side chain at the 4-position of the pyrazole ring provides a handle for further functionalization, making it a valuable intermediate for constructing more complex molecules. The presence of the 3-fluorobenzyl group at the pyrazole nitrogen can significantly influence the compound's physicochemical properties, such as its metabolic stability, lipophilicity, and overall bioavailability, which are critical parameters in drug discovery . Pyrazole-containing compounds are extensively researched for their potential applications as anti-inflammatory, antimicrobial, and anticancer agents, among others . Furthermore, the molecule's structure makes it a candidate for the synthesis of chromone-pyrazole dyads, which are explored for their varied biological activities . This product is intended for research applications as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-12-3-1-2-10(6-12)8-16-9-11(4-5-14)7-15-16/h1-3,6-7,9H,4-5,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSYGCYUNSEVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation and 3-Fluorophenyl Substitution

The core pyrazole ring bearing the 3-fluorophenyl substituent is typically synthesized via condensation reactions involving fluorinated aniline derivatives and suitable carbonyl compounds.

  • Starting Materials: 3-fluoroaniline is condensed with β-dicarbonyl compounds such as acetylacetone or equivalents under controlled conditions to form the pyrazole ring system with the 3-fluorophenyl substituent at the N-1 position.

  • Reaction Conditions: This condensation is generally performed under reflux in ethanol or other suitable solvents, sometimes catalyzed by acids or bases to optimize ring closure and yield.

  • Optimization Parameters: Temperature, solvent choice, and catalyst type are critical for maximizing yield and purity of the pyrazole intermediate.

Installation of the Ethan-1-amine Side Chain

The ethan-1-amine substituent at the 4-position of the pyrazole ring is introduced through functional group transformations, often involving halogenated intermediates or protected amines.

  • Synthetic Route: A common approach involves the preparation of 2-(1H-pyrazol-4-yl)ethan-1-amine derivatives by alkylation or substitution reactions on pyrazole precursors bearing leaving groups at the 4-position.

  • Protecting Group Strategies: Use of Boc (tert-butoxycarbonyl) or other amino-protecting groups is employed to facilitate selective reactions and improve yields. Deprotection steps are carried out using strong acids like concentrated hydrochloric acid.

  • Example: The Boc-protected intermediate can be treated with hydrochloric acid in organic solvents (e.g., trifluoroisopropanol) at room temperature to remove protecting groups and generate the free amine salt, which is then isolated by filtration and washing.

Key Reaction Steps and Conditions from Patent Literature

A detailed patented process for related pyrazole derivatives, including intermediates structurally similar to 2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine, provides insights into scalable preparation methods:

Step Reagents/Conditions Description Yield/Notes
1 Dissolution of pyrazole intermediate in organic solvent (e.g., trifluoroisopropanol) Preparation of protected pyrazole intermediate Room temperature, stirring 1-24 h
2 Addition of concentrated hydrochloric acid dropwise Boc deprotection and salt formation Formation of trihydrochloride salt, isolated by filtration
3 Suspension of salt in C1-C4 aliphatic alcohol (ethanol preferred) Neutralization with tertiary amine base (e.g., DIPEA) Dropwise addition of base, stirring until dissolution
4 Addition of coupling partner (e.g., pyrazole derivative with leaving group) Coupling reaction to form final compound Stirring 2.5 h, followed by water addition and filtration
5 Recrystallization from ethanol Purification of final product Improves purity and crystallinity

Alternative Synthetic Approaches

Other research indicates the use of multi-step synthesis involving:

Summary Data Table of Key Preparation Parameters

Parameter Details Comments
Starting Material 3-fluoroaniline, β-dicarbonyl compounds For pyrazole ring formation
Solvent Ethanol, trifluoroisopropanol, THF Solvent choice affects yield and purity
Temperature Room temperature to reflux Controlled heating for condensation and deprotection
Acid/Base Concentrated HCl for deprotection; DIPEA as base For salt formation and neutralization
Reaction Time 1–24 hours (deprotection); 2.5 hours (coupling) Optimized for complete reaction
Purification Filtration, washing, recrystallization from ethanol Ensures high purity final product
Yield Typically >80% for intermediates; variable for final product Dependent on reaction optimization

Research Findings and Optimization Insights

  • The use of concentrated hydrochloric acid in organic solvents allows efficient removal of Boc protecting groups and formation of stable amine salts, facilitating isolation and subsequent reactions.

  • Tertiary amines like DIPEA are effective bases for neutralizing acid salts and promoting coupling reactions under mild conditions, improving overall yield and purity.

  • Recrystallization from ethanol is a preferred purification step, yielding crystalline material suitable for pharmaceutical applications.

  • Reaction conditions such as solvent polarity, temperature, and reagent stoichiometry significantly influence the selectivity and yield of the pyrazole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring or the fluorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring or the fluorophenyl group.

    Reduction: Reduced forms of the pyrazole ring or the fluorophenyl group.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.

    Biological Research: It is used as a tool compound to study the biological pathways involving pyrazole derivatives and their interactions with various enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorophenyl group and pyrazole ring allow it to bind to active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Structural Analogs with Pyrazole-Ethanamine Backbones

1-(1H-Pyrazol-4-yl)ethan-1-amine (CAS 1340143-61-4)
  • Structure : Lacks the 3-fluorobenzyl substitution.
  • Properties: Serves as a simpler scaffold for derivatization.
  • Applications : Used as an intermediate in synthesizing more complex amines.
(S)-1-(1-(4-Cyclopropyl-3-(2-((1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)amino)quinazolin-7-yl)phenyl)ethyl)-3-(trifluoromethyl)benzamide (Compound 47)
  • Structure : Features a quinazoline-linked pyrazole-ethylamine core with a trifluoromethyl group.
  • Synthesis : Prepared in 48% yield via methods similar to those used for the target compound .
  • Key Difference : The trifluoromethyl group and piperidine substitution enhance solubility and target selectivity, likely improving pharmacokinetic profiles .
3-Methyl-N-(1-(1H-pyrazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 32)
  • Structure : Includes a pyrrole-carboxamide and trifluoromethylpyridinyl group.
  • Analytical Data : 99.90% LCMS purity and 96.45% HPLC purity, indicating high synthetic reliability .
  • Comparison : The trifluoromethylpyridinyl group may confer enhanced metabolic resistance compared to the 3-fluorobenzyl group in the target compound .

Substituent Effects on the Pyrazole Ring

Halogen-Substituted Analogs
  • 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine (CAS 1179359-70-6) Structure: Chlorine and fluorine substituents on the benzyl group.
  • 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-50-1)
    • Structure : Differing positions of chlorine and fluorine on the benzyl ring.
    • SAR Insight : Substitution patterns influence electronic distribution and spatial orientation, affecting interactions with hydrophobic enzyme pockets .
Methoxy- and Methyl-Substituted Analogs
  • [1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine Structure: Methylphenyl and triazole substitutions.
  • 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 324008-97-1)
    • Structure : Dual aryl substitutions with chlorine and trifluoromethyl groups.
    • Applications : Demonstrates broader bioactivity in screening assays, likely due to enhanced electronic effects .

Biological Activity

The compound 2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine (commonly referred to as 3-fluorophenyl pyrazole amine ) has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C10H12FN3C_{10}H_{12}FN_3. The compound features a pyrazole ring substituted with a 3-fluorophenyl group and an ethanamine side chain. This structural configuration is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with appropriate pyrazole derivatives under basic conditions. For instance, the synthesis can be achieved via a multi-step process that includes:

  • Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with substituted phenyl compounds.
  • Amine Formation : Subsequent reactions lead to the formation of the ethanamine moiety through reductive amination techniques.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have demonstrated that derivatives containing the pyrazole moiety show activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. A notable finding is that certain analogs exhibit cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, a compound structurally related to this compound demonstrated significant activity against Jurkat T-cells and HT-29 colon cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureDescriptionBiological Impact
Fluorine Substitution Presence of fluorine in the phenyl ring enhances lipophilicity and metabolic stabilityIncreased potency against microbial strains
Pyrazole Ring Contributes to interaction with biological targetsEssential for anticancer activity
Ethanamine Side Chain Facilitates binding to target receptorsEnhances overall biological efficacy

Case Studies

Case Study 1: Anticancer Screening
A series of pyrazole derivatives were tested for anticancer activity in vitro. The study found that compounds with a similar structure to this compound showed promising results in inhibiting cell proliferation in breast and colon cancer models.

Case Study 2: Antimicrobial Efficacy
In another investigation, a library of synthesized pyrazole derivatives was screened against common bacterial pathogens. The results indicated that modifications at the phenyl ring position significantly influenced antibacterial potency, confirming the importance of structural optimization.

Q & A

Q. What are the optimized synthetic routes for 2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine, and how can purity be validated?

The synthesis typically involves nucleophilic substitution between 3-fluorobenzyl chloride and a pyrazole-4-yl intermediate, followed by reductive amination. Key steps include:

  • Step 1 : Alkylation of 1H-pyrazol-4-amine with 3-fluorobenzyl chloride under basic conditions (e.g., NaH in DMF at 60°C) .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Step 3 : Reductive amination using sodium cyanoborohydride in methanol to yield the final amine .
    Validation : Purity is confirmed by HPLC (>95% purity) and structural integrity by 1^1H/13^{13}C NMR (e.g., δ ~2.8 ppm for CH2_2NH2_2) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural elucidation relies on:

  • NMR Spectroscopy : Distinct signals for the fluorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and pyrazole ring (δ 7.8–8.1 ppm) .
  • FT-IR : Stretching vibrations for C-F (~1220 cm1^{-1}) and NH2_2 (~3350 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ peak matching theoretical molecular weight) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screening includes:

  • Enzyme Inhibition : Testing against kinases (e.g., EGFR) using fluorescence-based assays .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrazole 3-position to enhance target binding .
  • Backbone Modifications : Replace the ethan-1-amine chain with cyclic amines (e.g., piperidine) to improve metabolic stability .
  • In Silico Modeling : Docking studies (AutoDock Vina) to predict interactions with biological targets like serotonin receptors .

Q. How should contradictory data in biological assays (e.g., varying IC50_{50}50​ values) be resolved?

  • Control Experiments : Verify assay conditions (e.g., pH, solvent DMSO concentration ≤0.1%) .
  • Orthogonal Assays : Cross-validate using alternative methods (e.g., ATP depletion assays vs. fluorescence readouts) .
  • Batch Analysis : Check compound stability via LC-MS to rule out degradation .

Q. What advanced spectroscopic techniques are used to study its interaction with biomacromolecules?

  • 2D NMR (NOESY/ROESY) : Maps binding epitopes by observing intermolecular nuclear Overhauser effects .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_{on}/koff_{off}) with immobilized enzymes .
  • X-ray Crystallography : Resolves co-crystal structures with target proteins (e.g., PDB deposition) .

Q. How is metabolic stability evaluated in preclinical studies?

  • Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Metabolite Identification : HRMS/MS fragmentation to detect phase I/II metabolites .

Q. What strategies are employed for target identification when mechanisms are unknown?

  • Affinity Proteomics : Immobilize the compound on agarose beads for pull-down assays followed by SDS-PAGE/MS .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify sensitivity genes .
  • Thermal Shift Assays : Monitor protein melting temperature shifts upon ligand binding .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Byproduct Formation : Optimize reaction stoichiometry (e.g., 1.2 eq. of 3-fluorobenzyl chloride) and use flow chemistry for better heat control .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for higher yields .
  • Regulatory Compliance : Ensure residual solvent levels (ICH Q3C guidelines) are within limits via GC-FID .

Q. How can synergistic effects with other therapeutics be systematically investigated?

  • Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomics : RNA-seq to identify pathway crosstalk after co-treatment .
  • In Vivo Models : Evaluate efficacy in xenograft mice treated with the compound + standard chemotherapeutics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Reactant of Route 2
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2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine

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